LG 50643 M3 Receptor Binding Affinity Compared to a Clinically Approved M3 Antagonist
LG 50643 demonstrates high binding affinity for the M3 muscarinic receptor, a key target in respiratory and smooth muscle research. Its pKi value of 8.64 is comparable to that of the clinically approved and highly selective M3 antagonist, Darifenacin, which has a reported pKi of 8.9 [1]. This places LG 50643 within a similar potency range as a gold-standard reference compound for M3 antagonism, but its distinct quaternary ammonium structure confers different physicochemical properties, making it a valuable alternative tool.
| Evidence Dimension | M3 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.64 |
| Comparator Or Baseline | Darifenacin, pKi = 8.9 |
| Quantified Difference | Δ pKi = 0.26 (approximately 1.8-fold difference in Ki) |
| Conditions | Radioligand binding assay using rat salivary gland tissue for M3 receptors [1]; Comparator data from general pharmacological profile |
Why This Matters
This data positions LG 50643 as a high-potency M3 antagonist tool comparable to a clinical reference compound, providing a validated alternative for in vitro studies where the physical properties of a quaternary ammonium compound are desired.
- [1] D'Agostino, G., et al. 'Selectivity of LG50643 for postjunctional muscarinic-receptor subtype in the guinea-pig trachea.' Journal of Pharmacy and Pharmacology 46.5 (1994): 332-336. View Source
